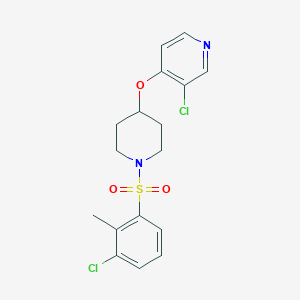![molecular formula C11H16ClNO B2832475 2-[(Tert-butylamino)methyl]-4-chlorophenol CAS No. 926211-20-3](/img/structure/B2832475.png)
2-[(Tert-butylamino)methyl]-4-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Tert-butylamino)methyl]-4-chlorophenol, commonly known as BCM, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline solid that is soluble in water and is used as a biochemical tool in various laboratory experiments. BCM is known to have several biochemical and physiological effects that make it a valuable compound in the field of research.
Wirkmechanismus
BCM inhibits PTPs by binding to the active site of the enzyme and preventing the dephosphorylation of tyrosine residues on various cellular proteins. This results in the activation of several signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which play a crucial role in cell growth and differentiation.
Biochemical and Physiological Effects:
BCM has several biochemical and physiological effects, including the regulation of insulin signaling, the inhibition of cancer cell growth, and the modulation of immune responses. BCM has been shown to increase insulin sensitivity in obese mice, making it a potential therapeutic agent for the treatment of type 2 diabetes. BCM has also been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. Additionally, BCM has been shown to modulate immune responses by regulating the activation of T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
BCM has several advantages as a biochemical tool in laboratory experiments, including its ability to selectively inhibit PTPs and regulate various cellular processes. However, BCM also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of BCM, including the identification of new PTP targets and the development of more potent and selective inhibitors. Additionally, further research is needed to fully understand the mechanism of action of BCM and its potential therapeutic applications in the treatment of various diseases. Overall, BCM is a valuable biochemical tool in scientific research, and its potential applications in medicine make it an exciting area of study for future research.
Synthesemethoden
BCM can be synthesized through several methods, including the reaction of 4-chlorophenol with tert-butylamine and formaldehyde. The reaction takes place in the presence of an acid catalyst and results in the formation of BCM. Other methods of synthesis include the reaction of 4-chlorophenol with tert-butylamine and paraformaldehyde or the reaction of 4-chlorophenol with tert-butylamine and paraformaldehyde in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
BCM is widely used in scientific research as a biochemical tool due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PTPs, BCM can regulate these processes and provide insights into the molecular mechanisms of various diseases, including cancer, diabetes, and autoimmune disorders.
Eigenschaften
IUPAC Name |
2-[(tert-butylamino)methyl]-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-11(2,3)13-7-8-6-9(12)4-5-10(8)14/h4-6,13-14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCWIDUSACNKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butylamino)methyl]-4-chlorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

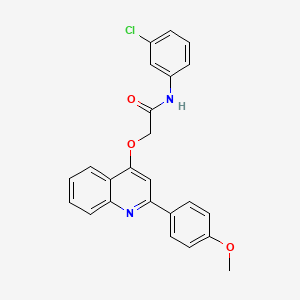

![3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2832397.png)
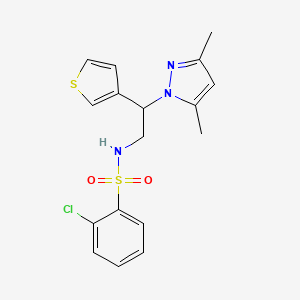
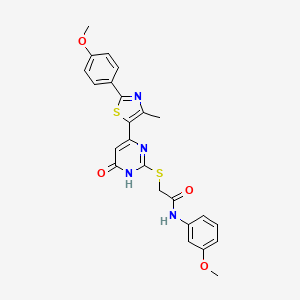

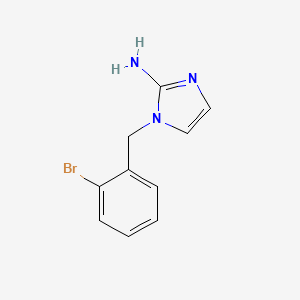
![N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B2832404.png)
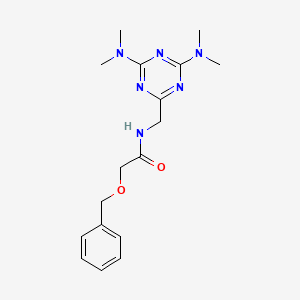
![1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2832408.png)

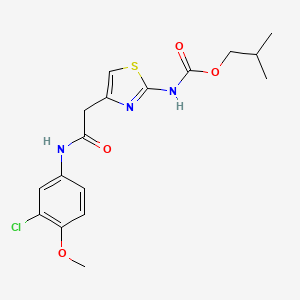
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2832412.png)
